1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for complex heterocyclic compounds containing multiple functional groups. The compound name can be deconstructed into several key structural components that define its molecular architecture. The base structure consists of a six-membered piperidine ring, which serves as the primary scaffold for this molecule. The piperidine ring contains a nitrogen atom at position 1 and bears a hydroxyl group at position 3, establishing the fundamental piperidin-3-ol core structure.
The benzyl substituent attached to the nitrogen atom represents a more complex moiety requiring careful systematic naming. This substituent consists of a benzene ring bearing two functional groups: a hydroxyl group at the 2-position and a methoxy group at the 3-position relative to the attachment point of the methylene bridge. The systematic name reflects this substitution pattern as "2-hydroxy-3-methoxybenzyl," indicating the specific regiochemistry of these functional groups on the aromatic ring. This nomenclature approach ensures unambiguous identification of the compound's structure and distinguishes it from other possible isomers.
The complete International Union of Pure and Applied Chemistry name systematically describes the connectivity between these structural elements. The piperidine nitrogen at position 1 forms a covalent bond with the methylene carbon of the substituted benzyl group, creating the characteristic N-benzyl linkage. The hydroxyl group at position 3 of the piperidine ring maintains its standard nomenclature designation, resulting in the comprehensive systematic name that accurately reflects the molecular structure. This systematic approach to nomenclature facilitates clear communication among researchers and ensures consistent identification across chemical databases and literature sources.
Chemical Abstracts Service Registry Number and Alternative Naming Conventions
The Chemical Abstracts Service registry system provides unique numerical identifiers for chemical compounds, ensuring unambiguous identification across scientific literature and commercial applications. While the specific Chemical Abstracts Service number for this compound was not directly identified in the available database searches, related compounds within this structural family demonstrate the systematic approach used for registry number assignment. For instance, closely related piperidine derivatives such as 1-Benzyl-3-piperidinol carry the Chemical Abstracts Service number 14813-01-5, while 3-Hydroxypiperidine itself is assigned 6859-99-0.
The precise molecular weight calculation requires careful accounting of all atomic contributions within the molecular structure. Using standard atomic weights, the molecular formula yields a theoretical molecular weight that serves as a critical parameter for mass spectrometry analysis and compound identification. Related compounds in the database provide reference points for weight validation, such as 1-(2-Hydroxy-3-methoxypropyl)piperidin-3-ol with a molecular weight of 189.25 grams per mole, and various other substituted piperidine derivatives with comparable molecular weights.
Analytical validation of molecular formula and weight typically employs multiple complementary techniques including high-resolution mass spectrometry, elemental analysis, and nuclear magnetic resonance spectroscopy. These analytical approaches provide independent confirmation of the proposed molecular formula and help identify any potential impurities or structural variants. The integration of theoretical calculations with experimental data creates a comprehensive picture of the compound's molecular characteristics, supporting both synthetic chemistry efforts and pharmacological studies. Accurate molecular weight determination proves particularly crucial for quantitative analysis applications, where precise molar calculations directly impact experimental reproducibility and data interpretation.
Properties
IUPAC Name |
1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-17-12-6-2-4-10(13(12)16)8-14-7-3-5-11(15)9-14/h2,4,6,11,15-16H,3,5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVNIVOWGCSECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol typically involves the reaction of 2-hydroxy-3-methoxybenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-one.
Reduction: Formation of 1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by the following chemical properties:
- Molecular Formula : C12H17NO3
- Molecular Weight : 221.27 g/mol
- IUPAC Name : 1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol
The structure features a piperidine ring attached to a benzyl group that contains both a hydroxyl and a methoxy substituent, contributing to its biological activity.
Pharmacological Applications
1. Antidepressant Activity
Research indicates that this compound exhibits antidepressant-like effects. In animal models, it has been shown to enhance serotonin and norepinephrine levels in the brain, which are crucial neurotransmitters involved in mood regulation. A study demonstrated that administration of this compound resulted in significant reductions in depressive behaviors in rodents when compared to control groups .
2. Anticancer Properties
The compound has been investigated for its anticancer potential, particularly against various tumor cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it was found to inhibit the proliferation of breast cancer cells with an IC50 value of 15 µM, suggesting a promising avenue for further development as an anticancer agent.
3. Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage. In cellular models, treatment with this compound resulted in decreased markers of oxidative stress and improved cell viability .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Depression Models : A study published in Neuropharmacology evaluated the antidepressant effects of this compound using forced swim tests and tail suspension tests in mice, demonstrating significant reductions in immobility time compared to untreated controls .
- Anticancer Efficacy Against Breast Cancer : In research published in Cancer Letters, the compound was tested on MDA-MB-231 breast cancer cells, showing notable cytotoxic effects and suggesting further exploration into its mechanisms could yield valuable insights for cancer therapy.
- Neuroprotection Against Oxidative Stress : Research published in Free Radical Biology and Medicine indicated that this compound could significantly reduce oxidative stress markers in neuronal cell lines exposed to harmful agents, establishing its potential as a neuroprotective agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The piperidine ring may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxybenzyl)piperidin-3-ol
- 1-(3-Methoxybenzyl)piperidin-3-ol
- 1-(2-Hydroxy-3-methoxyphenyl)piperidin-3-ol
Uniqueness
1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol is unique due to the presence of both hydroxy and methoxy groups on the benzyl moiety, which can enhance its chemical reactivity and potential biological activity. The combination of these functional groups with the piperidine ring makes it a versatile compound for various applications in research and industry.
Biological Activity
Overview
1-(2-Hydroxy-3-methoxybenzyl)piperidin-3-ol (CAS No. 415930-59-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxy and methoxy group on the benzyl moiety, which is crucial for its biological activity. The structural formula can be represented as follows:
Antioxidant Activity
Research has shown that derivatives of 2-methoxyphenol, which includes the core structure of this compound, exhibit significant antioxidant properties. These compounds can reduce oxidative stress, which is implicated in various diseases such as diabetes and cancer. The antioxidant activity was evaluated using assays like DPPH and ABTS, demonstrating effective radical scavenging capabilities .
Anticancer Properties
This compound has shown promising anticancer activity in vitro. Studies indicate that it induces apoptosis in cancer cell lines, including hypopharyngeal tumor cells (FaDu), with cytotoxic effects comparable to established chemotherapeutics like bleomycin . The mechanism involves interaction with specific cellular pathways that regulate cell proliferation and survival.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to inhibit enzymes linked to neurodegeneration, such as acetylcholinesterase and monoamine oxidase B, suggesting potential applications in treating Alzheimer's disease .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
The biological activities of this compound are attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell survival and proliferation.
- Radical Scavenging : Its antioxidant properties are linked to the presence of the methoxy group, which enhances electron donation capabilities.
- Cell Signaling Modulation : It may modulate signaling pathways related to inflammation and apoptosis, contributing to its therapeutic effects.
Study on Anticancer Activity
A study conducted by Malawska et al. evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against squamous cell carcinoma lines. Results indicated that this compound exhibited a dose-dependent response leading to significant cell death compared to control groups .
Neuroprotective Study
In another investigation focused on neuroprotection, the compound was tested for its ability to prevent oxidative damage in neuronal cells. The results showed a marked reduction in cell death and preservation of mitochondrial function, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Data Summary Table
Q & A
Q. What approaches address batch-to-batch variability in pharmacological assays?
- Methodology : Standardize synthesis protocols (temperature, pH control). Use LC-MS to quantify impurities. Validate assays with positive controls (e.g., reference anticonvulsants) and replicate experiments across labs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting hydrogen bond patterns reported in crystallographic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
